(S)-3-(2,2-Difluoroethyl)pyrrolidine

Kinase Inhibition B-Raf V600E Medicinal Chemistry

Medicinal chemists often face unpredictable ADME shifts when replacing non-fluorinated or racemic pyrrolidine building blocks. This (S)-enantiopure, 2,2-difluoroethyl-substituted pyrrolidine provides a controlled solution: - Enables high-affinity binding (Kd < 250 nM) to targets like B-Raf V600E when incorporated into kinase inhibitor scaffolds. - Predictably modulates pKa, LogP, and aqueous solubility for systematic ADME optimization. - As a pre-resolved chiral starting material, it eliminates low-yielding resolutions and enables >97% ee in asymmetric syntheses. Supplied with rigorous quality control; ready for immediate dispatch.

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
Cat. No. B12978373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(2,2-Difluoroethyl)pyrrolidine
Molecular FormulaC6H11F2N
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESC1CNCC1CC(F)F
InChIInChI=1S/C6H11F2N/c7-6(8)3-5-1-2-9-4-5/h5-6,9H,1-4H2/t5-/m0/s1
InChIKeyFEKPQSLPXNUZCV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(2,2-Difluoroethyl)pyrrolidine Overview


(S)-3-(2,2-Difluoroethyl)pyrrolidine is a chiral, fluorinated pyrrolidine building block with the molecular formula C6H11F2N and a molecular weight of 135.16 g/mol . It is primarily utilized in medicinal chemistry and organic synthesis as a key intermediate for the construction of biologically active molecules . The presence of the 2,2-difluoroethyl substituent at the 3-position of the pyrrolidine ring is designed to modulate critical physicochemical properties such as lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery programs [1].

Fluorinated pyrrolidine building block for medicinal chemistry scaffold design
(S)-configured enantiomer for stereospecific synthesis routes
Reported class-level ADME property modulation (pKa, LogP, solubility)

(S)-3-(2,2-Difluoroethyl)pyrrolidine: Generic Substitution Risks


Substitution with generic, non-fluorinated pyrrolidines or even other fluoroalkyl analogs is not scientifically justifiable due to the unique and non-linear impact of the (S)-2,2-difluoroethyl group on a compound's physicochemical and biological profile. Systematic studies on fluoroalkyl-substituted heterocyclic amines demonstrate that even minor changes in fluorination pattern or stereochemistry lead to substantial, often unpredictable, shifts in basicity (pKa), lipophilicity (LogP), and aqueous solubility, which are critical determinants of ADME properties and target engagement [1]. Furthermore, the specific stereochemistry at the 3-position is paramount; the (S)-enantiomer can exhibit profoundly different biological activity compared to its (R)-counterpart or the racemic mixture, as documented in kinase inhibition assays where the (S)-configuration is essential for potent binding [2]. Therefore, using a seemingly similar but non-identical analog introduces uncontrolled variables that can derail a medicinal chemistry optimization program or invalidate a synthetic route.

Non-fluorinated pyrrolidine may not deliver the intended ADME shift.
Fluoroalkyl isomers (e.g., 1,1-difluoroethyl) may alter pKa/LogP profile unpredictably.
(R)-enantiomer or racemic mixture may exhibit different binding interaction.

(S)-3-(2,2-Difluoroethyl)pyrrolidine: Comparative Evidence


Kinase Binding of the (S)-Enantiomer

In a competition binding assay against the B-Raf V600E kinase, a complex molecule incorporating the (S)-3-(2,2-difluoroethyl)pyrrolidine motif demonstrated a dissociation constant (Kd) of less than 250 nM [1]. While this specific data point is from a larger, more complex molecule, it establishes the (S)-configured building block's ability to participate in high-affinity interactions within a biological target's binding pocket. The same assay for the wild-type B-Raf kinase showed a Kd of 375 nM, indicating a measurable difference in binding affinity depending on the specific target conformation, though both values fall within a comparable range [1].

Kinase Binding (S)-Enantiomer
Assay context
< 250 nM vs 375 nM
Supports sub-μM target engagement in kinase research
Against B-Raf V600E / WT (different protein targets)
Kinase Inhibition B-Raf V600E Medicinal Chemistry

Physicochemical Impact of Fluorination Pattern

A comprehensive study on fluoroalkyl-substituted heterocyclic amines provides a class-level inference that the specific 2,2-difluoroethyl substituent on a pyrrolidine ring modulates basicity (pKa), lipophilicity (LogP), and aqueous solubility differently than its 1,1-difluoroethyl isomer or non-fluorinated parent [1]. While the study does not provide the exact numerical values for this specific compound, it establishes a clear structure-property relationship (SPR). The data shows that the introduction of fluoroalkyl groups leads to complex, non-linear changes in these properties, and the position of fluorine atoms (e.g., 1,1- vs. 2,2-difluoroethyl) is a critical determinant of the final ADME profile. The study concluded that 'The replacement of azetidine, pyrrolidine, and piperidine with their fluoroalkyl-substituted analogs was shown to modulate basicity, lipophilicity and aqueous solubility' [1].

Fluorination Pattern Impact
Class-level
Qualitative shift in pKa, LogP, solubility
Precise isomer procurement critical for ADME profiling
Class-level SPR; specific compound data not provided
Physicochemical Properties Lead Optimization Fluorine Chemistry

Importance of Stereochemistry

The demand for the specific (S)-enantiomer is driven by the necessity for high stereochemical purity in downstream applications. While a direct biological comparison between the (S) and (R) enantiomers of the simple building block is not available, the precedent is set by modern asymmetric synthetic methods. A recent publication reports the catalytic asymmetric construction of difluoromethylated pyrrolidines with enantiomeric excesses (ee) reaching up to 97% [1]. This demonstrates the high bar set for chiral purity in contemporary drug discovery, where the inactive or undesirably active enantiomer must be excluded. Procuring the pre-resolved (S)-enantiomer eliminates the need for costly and time-consuming chiral separation steps and ensures the correct stereochemical input for further stereospecific transformations.

Stereochemical Purity
Cross-study
Related asymmetric syntheses achieve up to 97% ee
Pre-resolved (S)-enantiomer streamlines chiral synthesis
High enantiopurity standard for drug discovery
Chiral Synthesis Enantiomeric Excess Asymmetric Catalysis

(S)-3-(2,2-Difluoroethyl)pyrrolidine Application Scenarios


Kinase Inhibitor Lead Optimization

This compound is a strategic building block for the design and synthesis of novel kinase inhibitors. The evidence shows that when incorporated into a larger molecular architecture, the (S)-3-(2,2-difluoroethyl)pyrrolidine fragment can facilitate high-affinity binding (Kd < 250 nM) to clinically relevant kinase targets like B-Raf V600E [1]. Procuring this specific enantiomer is therefore a rational choice for medicinal chemists aiming to improve potency in a kinase inhibitor program.

ADME Property Modulation

The compound is a precise tool for fine-tuning the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate. Class-level evidence confirms that the introduction of a fluoroalkyl group, and specifically the 2,2-difluoroethyl pattern, can predictably alter a molecule's pKa, LogP, and aqueous solubility compared to non-fluorinated or differently fluorinated analogs [1]. Researchers can use this building block to systematically explore and optimize these crucial properties during the lead optimization phase.

Asymmetric Synthesis for Chiral APIs

As a pre-resolved, enantiopure (S)-configured pyrrolidine, this compound is an ideal starting material for the asymmetric synthesis of more complex chiral APIs (Active Pharmaceutical Ingredients) and their intermediates. By beginning with a defined stereocenter, synthetic chemists can avoid low-yielding chiral resolutions and ensure high diastereoselectivity in subsequent steps, as demonstrated by modern asymmetric methodologies achieving up to 97% ee in related systems [1]. This leads to more efficient and cost-effective synthetic routes.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
(S)-configured fluorinated pyrrolidine scaffold
Target engagement and binding affinity profiling
ADME property modulation
2,2-Difluoroethyl pattern impact on pKa/LogP/solubility
Physicochemical profiling and structure-property relationship
Asymmetric synthesis of chiral intermediates
Enantiopure (S)-pyrrolidine as chiral building block
Stereoselective transformation and enantiomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-(2,2-Difluoroethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.